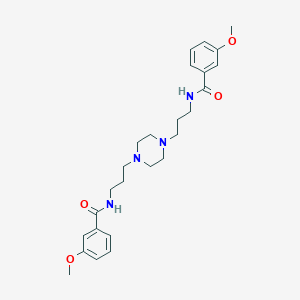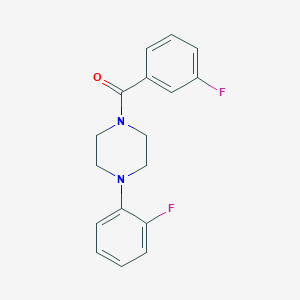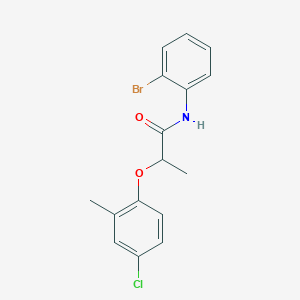![molecular formula C13H16N2O2S B443579 ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE](/img/structure/B443579.png)
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a dimethyl-substituted pyridine ring, and a sulfanyl group attached to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Ethanol or another suitable organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted esters or carboxylic acids.
科学的研究の応用
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(3-cyano-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(5,6-dimethyl-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]acetate
Uniqueness
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is unique due to the presence of both the cyano and dimethyl-substituted pyridine groups
特性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35g/mol |
IUPAC名 |
ethyl 2-(3-cyano-5,6-dimethylpyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O2S/c1-5-17-13(16)10(4)18-12-11(7-14)6-8(2)9(3)15-12/h6,10H,5H2,1-4H3 |
InChIキー |
DVKWTAFGJUVGES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
正規SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443496.png)
![Methyl 4-(4-fluorophenyl)-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B443499.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B443500.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B443501.png)

![Methyl 4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B443505.png)

![2-(2-furyl)-N-(3-{4-[3-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)propyl]-1-piperazinyl}propyl)-4-quinolinecarboxamide](/img/structure/B443509.png)
![5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B443511.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B443513.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B443514.png)
![4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B443517.png)

